6-Methoxynicotinamide
Overview
Description
JBSNF-000088, also known as 6-Methoxynicotinamide, is a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme that catalyzes the methylation of nicotinamide, a form of vitamin B3, using S-adenosyl-L-methionine as the methyl donor. This compound has shown significant potential in regulating metabolic disorders by reducing levels of 1-methylnicotinamide and driving insulin sensitization, glucose modulation, and body weight reduction in animal models .
Preparation Methods
The synthesis of JBSNF-000088 involves the methylation of nicotinamide. The reaction conditions typically include the use of S-adenosyl-L-methionine as the methyl donor. The compound is then purified to achieve a high level of purity, often exceeding 99% . Industrial production methods for JBSNF-000088 are not extensively documented, but the synthesis process is likely scalable given the simplicity of the reaction.
Chemical Reactions Analysis
JBSNF-000088 primarily undergoes methylation reactions. The compound is a substrate for NNMT, which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, forming 1-methylnicotinamide . This reaction is crucial for its biological activity. The major product formed from this reaction is 1-methylnicotinamide, which is further metabolized or excreted.
Scientific Research Applications
JBSNF-000088 has several scientific research applications:
Metabolic Disorders: It has been shown to reduce body weight, improve insulin sensitivity, and normalize glucose tolerance in animal models of obesity and type-2 diabetes
Cancer Research: NNMT is overexpressed in several types of cancer, making JBSNF-000088 a potential candidate for cancer therapy research.
Pharmacological Studies: The compound is used to study the role of NNMT in various metabolic pathways and its potential as a therapeutic target
Mechanism of Action
JBSNF-000088 exerts its effects by inhibiting the activity of NNMT. By reducing the levels of 1-methylnicotinamide, it helps in regulating glucose levels and body weight. The inhibition of NNMT leads to increased insulin sensitivity and improved glucose tolerance . The molecular targets involved include NNMT and the metabolic pathways associated with nicotinamide methylation.
Comparison with Similar Compounds
JBSNF-000088 is unique due to its potent inhibition of NNMT and its oral bioavailability. Similar compounds include:
CTK7A: A compound targeting the same enzyme but with different structural properties.
HIF-2α-IN-8: Another NNMT inhibitor with distinct chemical properties.
JBSNF-000088 stands out due to its high potency and effectiveness in animal models of metabolic disorders.
Properties
IUPAC Name |
6-methoxypyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDSMFBEVSJYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290730 | |
Record name | 6-METHOXYNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-23-4 | |
Record name | 7150-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-METHOXYNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxynicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.